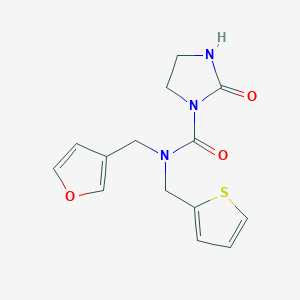

1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

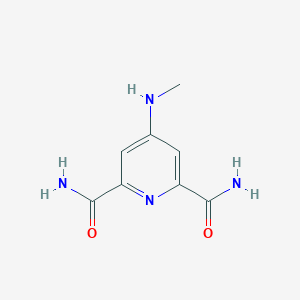

1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea, also known as EMIQ, is a synthetic compound that has gained attention for its potential therapeutic benefits. EMIQ belongs to the class of urea derivatives and has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Aplicaciones Científicas De Investigación

Exploration of Urea Derivatives as Cardiac Myosin Activators

Urea derivatives, including the structure , have been investigated for their potential as selective cardiac myosin ATPase activators. This exploration aims to treat systolic heart failure by selectively targeting cardiac myosin over skeletal and smooth myosins, demonstrating the therapeutic potential of these compounds in cardiovascular diseases (Manickam et al., 2017).

Synthesis and Structural Analysis of Phenyl Urea Derivatives

The synthesis and structure-activity relationships of phenyl urea derivatives, including those similar to the chemical in focus, have been analyzed for their potential as neuropeptide Y5 (NPY5) receptor antagonists. These studies aim to optimize in vitro potency and functional activity, providing insights into the development of potential treatments for conditions involving the NPY5 receptor (Fotsch et al., 2001).

Anticancer Investigations of Urea Derivatives

Various urea derivatives, akin to the structure , have been synthesized and subjected to enzyme inhibition assays and anticancer investigations. This research evaluates the potential of these compounds in inhibiting various enzymes and their effects on cancer cell lines, highlighting the potential of urea derivatives in cancer therapeutics (Mustafa et al., 2014).

Development of Novel Urea Derivatives for Gelation Applications

The synthesis of quinoline urea derivatives has led to the exploration of their gelator behavior in the formation of Ag-complexes. This research investigates the potential of these compounds in creating gels with tunable physical properties, indicating applications in various industries ranging from pharmaceuticals to materials science (Braga et al., 2013).

Synthesis of Urea Derivatives as Enzyme Inhibitors

The synthesis of urea derivatives has been explored for their potential as enzyme inhibitors, targeting enzymes like acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These studies contribute to understanding the therapeutic potential of urea derivatives in treating diseases related to enzyme dysregulation (Sujayev et al., 2016).

Propiedades

IUPAC Name |

1-(2-ethoxyphenyl)-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O3/c1-3-31-23-7-5-4-6-20(23)26-24(29)25-17-22(28-12-14-30-15-13-28)18-8-9-21-19(16-18)10-11-27(21)2/h4-9,16,22H,3,10-15,17H2,1-2H3,(H2,25,26,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHLHXFZFHVFEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Ethoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2417616.png)

![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2417620.png)

![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/no-structure.png)

![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2417624.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2417626.png)

![N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417627.png)

![Ethyl 2-(2-chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate](/img/structure/B2417632.png)